molecular formula C12H17FS2 B8080717 1-(4-Ethylsulfanylbutylsulfanyl)-4-fluorobenzene

1-(4-Ethylsulfanylbutylsulfanyl)-4-fluorobenzene

Cat. No.: B8080717
M. Wt: 244.4 g/mol
InChI Key: VVBPQQZMIOUXKN-UHFFFAOYSA-N
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Description

The compound with the identifier “1-(4-Ethylsulfanylbutylsulfanyl)-4-fluorobenzene” is a chemical substance listed in the PubChem database. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1-(4-Ethylsulfanylbutylsulfanyl)-4-fluorobenzene involves specific synthetic routes and reaction conditions. The exact methods and conditions for synthesizing this compound are typically detailed in scientific literature and patents. For instance, the preparation might involve the use of specific catalysts, solvents, and temperature conditions to achieve the desired chemical structure .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This might include the use of industrial reactors, continuous flow systems, and other large-scale chemical engineering techniques to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylsulfanylbutylsulfanyl)-4-fluorobenzene can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically facilitated by reducing agents.

    Substitution: This reaction involves the replacement of one atom or group in the compound with another atom or group.

Common Reagents and Conditions

The common reagents and conditions used in these reactions depend on the specific type of reaction being performed. For example:

    Oxidation: Common oxidizing agents might include potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents might include lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents might include halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might produce a more oxidized form of the compound, while reduction might produce a more reduced form .

Scientific Research Applications

1-(4-Ethylsulfanylbutylsulfanyl)-4-fluorobenzene has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and mechanisms of action.

    Industry: Used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethylsulfanylbutylsulfanyl)-4-fluorobenzene involves its interaction with specific molecular targets and pathways. This might include binding to specific enzymes or receptors, altering cellular signaling pathways, or affecting the expression of certain genes. The exact mechanism would depend on the specific context in which the compound is being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(4-Ethylsulfanylbutylsulfanyl)-4-fluorobenzene might include other chemical substances with similar structures or functional groups. Examples of similar compounds might include:

  • CID 2632
  • CID 6540461
  • CID 5362065
  • CID 5479530

Uniqueness

What makes this compound unique is its specific chemical structure and properties, which might confer unique reactivity, biological activity, or other characteristics that distinguish it from similar compounds .

Properties

IUPAC Name

1-(4-ethylsulfanylbutylsulfanyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FS2/c1-2-14-9-3-4-10-15-12-7-5-11(13)6-8-12/h5-8H,2-4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBPQQZMIOUXKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCCCSC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSCCCCSC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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